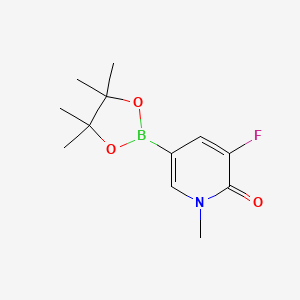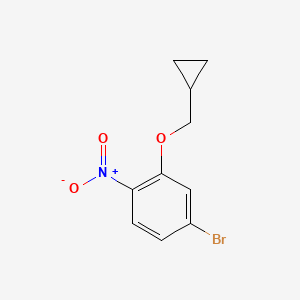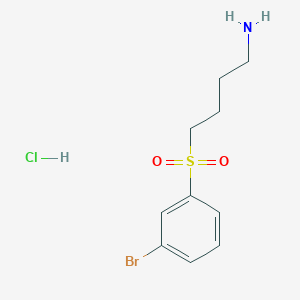
4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde
Übersicht
Beschreibung
4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde is an aromatic organic compound. It belongs to the family of benzaldehydes and is a colorless to pale yellow liquid that emits a sweet odor. The molecular formula of this compound is C9H6F4O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F3O2/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-5H,6H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
The molecular weight of this compound is 204.15 . It is a solid at room temperature . The average mass is 222.136 Da and the monoisotopic mass is 222.030396 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Reductive Etherification
- One-Step Process : A study demonstrated the potential for one-step reductive etherification using 4-[18F]fluoro-benzaldehyde, a related compound, in synthesizing 4-[18F]fluoro-benzylethers (Funke et al., 2006).
Synthesis and Anticancer Activity
- Fluorinated Combretastatins : Research on fluorinated benzaldehydes, including compounds similar to 4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde, led to the synthesis of fluoro-substituted stilbenes, potentially useful in anticancer applications (Lawrence et al., 2003).
Baeyer–Villiger Oxidation
- Enzymatic Oxidation : A study reported the enzymatic Baeyer-Villiger oxidation of fluorobenzaldehydes, highlighting the potential utility of such compounds in enzymatic reactions (Moonen et al., 2005).
Catalyzed Methylation and Fluorination
- Palladium-Catalyzed Reactions : Research on the direct, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, including those structurally similar to the compound , suggests their utility in complex chemical transformations (Chen & Sorensen, 2018).
Synthesis of Fluorinated Microporous Polyaminals
- Adsorption Applications : Studies on the synthesis of fluorinated microporous polyaminals using variants of benzaldehydes, such as 4-fluorobenzaldehyde, indicate their potential in creating materials for gas adsorption, including carbon dioxide (Li, Zhang, & Wang, 2016).
Safety and Hazards
The safety information available indicates that 4-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
4-fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-2-1-6(4-14)8(3-7)15-5-9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQSPKKRTBFDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Isothiocyanatobicyclo[1.1.1]pentane](/img/structure/B1412658.png)

![1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1412660.png)

![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester](/img/structure/B1412663.png)

![tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride](/img/structure/B1412666.png)


